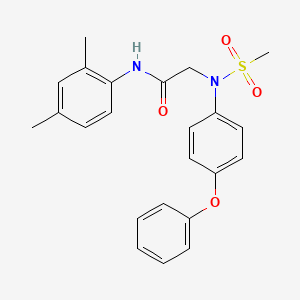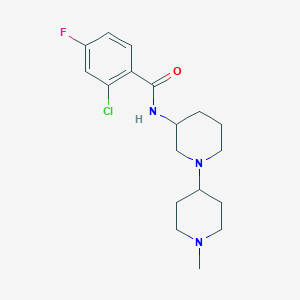![molecular formula C18H28N4O2 B6010279 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide is a chemical compound that is commonly known as IPPA. This compound has been widely studied due to its potential applications in scientific research. IPPA is a piperazine-based compound that has been synthesized using a specific method.
作用機序
The mechanism of action of IPPA is not fully understood. However, it is believed that IPPA acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. IPPA has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. Additionally, IPPA has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
IPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that IPPA inhibits the growth and proliferation of cancer cells. Additionally, IPPA has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, IPPA has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Additionally, IPPA has been shown to improve motor function in mice with Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of IPPA for lab experiments is its specificity. IPPA has been shown to have a high degree of specificity for certain enzymes and proteins, which makes it a valuable tool for studying the role of these molecules in various diseases. Additionally, IPPA has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of IPPA is its cost. IPPA is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on IPPA. One area of research is the development of new drugs based on IPPA. Researchers are currently exploring the use of IPPA derivatives as potential therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are exploring the use of IPPA as a diagnostic tool for the detection of cancer and other diseases. Another area of research is the development of new methods for synthesizing IPPA. Researchers are currently exploring new methods for synthesizing IPPA that are more efficient and cost-effective.
合成法
IPPA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of isobutyryl chloride with piperazine to form N-isobutyrylpiperazine. This compound is then reacted with 3-pyridinylpropylamine to form N-[3-(3-pyridinyl)propyl]isobutyrylpiperazine. Finally, this compound is reacted with acetic anhydride to form IPPA.
科学的研究の応用
IPPA has been widely studied for its potential applications in scientific research. One of the main areas of research has been the development of new drugs for the treatment of various diseases. IPPA has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, IPPA has been studied for its potential as a diagnostic tool for the detection of cancer and other diseases.
特性
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(3-pyridin-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14(2)13-22-10-9-21-18(24)16(22)11-17(23)20-8-4-6-15-5-3-7-19-12-15/h3,5,7,12,14,16H,4,6,8-11,13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDECLGFTHAJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NCCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
![1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B6010228.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)

![1-(4-methoxybenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6010252.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6010258.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6010262.png)
![2-(dimethylamino)-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6010269.png)
![1-(2,3-difluorobenzyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6010272.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
